2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-carboxyethyl-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Reduction: Formation of 2-amino-3-(2-hydroxyethyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-4-one.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyethyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-amino-3-(2-hydroxyethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
2-amino-3-(2-hydroxyethyl)-5-methylpyrimidin-4(3H)-one: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyethyl groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(2-hydroxyethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-6(12)10(2-3-11)7(8)9-5/h4,11H,2-3H2,1H3,(H2,8,9) |
InChI Key |
JDZQNYOQTGSCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CCO |
Origin of Product |
United States |
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